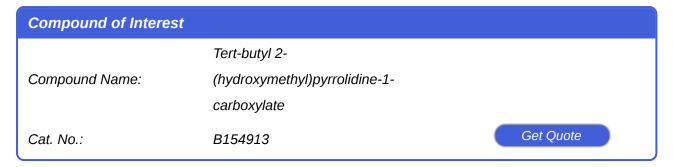


In-Depth Technical Guide: CAS Number 170491-63-1

Author: BenchChem Technical Support Team. Date: December 2025



A Core Intermediate in the Synthesis of Novel Therapeutics

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 170491-63-1, known as **tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate**. This versatile chiral building block is a key intermediate in the synthesis of a range of biologically active molecules, notably nitric oxide synthase (NOS) inhibitors and multi-target antipsychotic agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, properties, and its application in the development of novel therapeutics.

Chemical Identity and Properties

The compound with CAS number 170491-63-1 is a white solid chemically named **tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate**.[1] It is also commonly referred to by several synonyms, including N-(tert-Butoxycarbonyl)pyrrolidine-2-methanol, (S)-1-Boc-2-pyrrolidinemethanol, and N-Boc-prolinol. Its fundamental chemical and physical properties are summarized in the table below.



Property	Value	Reference
Molecular Formula	C10H19NO3	[2]
Molecular Weight	201.26 g/mol	[2]
Appearance	White solid	[1]
Melting Point	Not reported	
Boiling Point	Not reported	_
Solubility	Soluble in organic solvents such as dichloromethane and methanol.	[3]
SMILES	CC(C) (C)OC(=O)N1CCCC1CO	[2]
InChIKey	BFFLLBPMZCIGRM- UHFFFAOYSA-N	[2]

Synthesis of tert-Butyl 2- (hydroxymethyl)pyrrolidine-1-carboxylate

The synthesis of **tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate** is a straightforward process involving the protection of the secondary amine of pyrrolidine-2-methanol with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol: Boc Protection of Pyrrolidine-2-methanol

This protocol is based on a standard procedure for the N-protection of amino alcohols.[3]

Materials:

- Pyrrolidine-2-methanol
- Di-tert-butyl dicarbonate (Boc₂O)



- Dichloromethane (DCM)
- Methanol (for chromatography)
- Silica gel for column chromatography

Procedure:

- Dissolve pyrrolidine-2-methanol (1.0 equivalent) in dichloromethane.
- To this solution, add di-tert-butyl dicarbonate (1.0 equivalent).
- Stir the reaction mixture at room temperature for approximately 16 hours.
- Monitor the reaction for completion using an appropriate technique (e.g., thin-layer chromatography).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the resulting residue by silica gel column chromatography, eluting with a gradient of 0-10% methanol in dichloromethane.
- Combine the fractions containing the desired product and concentrate under reduced
 pressure to yield tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate as a white solid. A
 typical yield for this reaction is high, often around 98%.[3]

Characterization Data:

¹H NMR (300 MHz, CDCl₃): δ 4.78 (br d, 1H), 4.05-3.90 (br, 1H), 3.67-3.53 (m, 2H), 3.49-3.41 (m, 1H), 3.34-3.26 (m, 1H), 2.00 (dddd, 1H), 1.85-1.72 (m, 2H), 1.60-1.50 (m, 1H), 1.46 (s, 9H).[3]

Application in the Synthesis of Nitric Oxide Synthase (NOS) Inhibitors

tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate serves as a crucial starting material for the synthesis of 1,3-thiazolidin-2-imine derivatives, which have been identified as potent



inhibitors of nitric oxide synthase (NOS).[3] NOS enzymes are involved in the production of nitric oxide, a signaling molecule with diverse physiological and pathological roles. The development of selective NOS inhibitors is a significant area of research for various therapeutic indications.

Synthetic Pathway to 1,3-Thiazolidin-2-imine Derivatives

The synthesis of these inhibitors involves a multi-step sequence starting from **tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate**. A generalized synthetic workflow is depicted below.



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Caption: Synthetic workflow for 1,3-thiazolidin-2-imine derivatives.

Quantitative Data: Inhibition of Nitric Oxide Synthase Isoforms

While the specific IC_{50} values for a series of 1,3-thiazolidin-2-imine derivatives synthesized from the title compound are found within specialized literature, the general trend indicates that these compounds exhibit potent and often selective inhibition of the different NOS isoforms (nNOS, eNOS, and iNOS). The table below is a representative example of the type of data generated in such studies.

Compound	nNOS IC50 (μM)	eNOS IC50 (μM)	iNOS IC₅₀ (μM)
Derivative 1	Data not available	Data not available	Data not available
Derivative 2	Data not available	Data not available	Data not available
Reference Cmpd	Data not available	Data not available	Data not available



Note: Specific data for a series of compounds derived from CAS 170491-63-1 is not publicly available in the searched resources. This table structure is provided as a template for presenting such data when available.

Experimental Protocol: Nitric Oxide Synthase Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of compounds against NOS isoforms.

Materials:

- Purified recombinant human nNOS, eNOS, and iNOS
- L-[3H]arginine
- NADPH
- (6R)-5,6,7,8-tetrahydro-L-biopterin (BH₄)
- Calmodulin (for nNOS and eNOS assays)
- Calcium chloride (CaCl₂)
- Test compounds dissolved in a suitable solvent (e.g., DMSO)
- Dowex AG 50W-X8 resin
- Scintillation cocktail and counter

Procedure:

- Prepare a reaction mixture containing buffer, NADPH, BH₄, and for nNOS and eNOS, calmodulin and CaCl₂.
- Add varying concentrations of the test compound to the reaction mixture.
- Initiate the reaction by adding L-[3H]arginine and the respective NOS enzyme.



- Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes).
- Stop the reaction by adding a stop buffer containing Dowex AG 50W-X8 resin, which binds unreacted L-[3H]arginine.
- Separate the resin by centrifugation.
- Measure the amount of L-[3H]citrulline formed in the supernatant using a scintillation counter.
- Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Application in the Synthesis of the Antipsychotic Agent PZ-1190

tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate is also a key precursor in the multistep mechanochemical synthesis of PZ-1190, a novel multi-target antipsychotic agent. PZ-1190 is a potent ligand for serotonin and dopamine receptors and has shown promising antipsychotic activity in rodent models.

Synthetic Pathway to PZ-1190

The synthesis of PZ-1190 from the title compound involves several key transformations, including oxidation and reductive amination, followed by deprotection and sulfonylation.



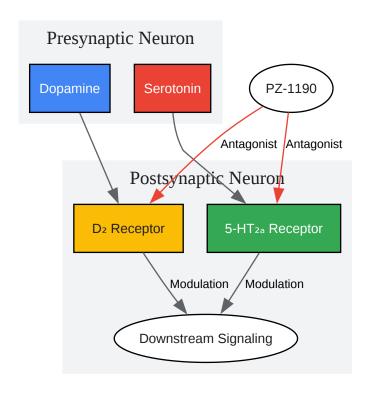
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Caption: Synthetic workflow for the antipsychotic agent PZ-1190.

Mechanism of Action of PZ-1190: A Multi-Target Approach



PZ-1190 exhibits its antipsychotic effects through its interaction with multiple neurotransmitter receptors, primarily within the dopaminergic and serotonergic systems. The general mechanism of action for atypical antipsychotics involves the modulation of dopamine D_2 and serotonin 5-HT_{2a} receptors.



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Caption: Simplified signaling pathway for atypical antipsychotics like PZ-1190.

Quantitative Data: Receptor Binding Profile of PZ-1190

The following table presents a representative receptor binding profile for a multi-target antipsychotic agent like PZ-1190, with affinity values (Ki) for key dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.



Receptor	Ki (nM)	Functional Activity
Dopamine D ₂	Data not available	Antagonist/Partial Agonist
Dopamine D₃	Data not available	Antagonist/Partial Agonist
Serotonin 5-HT _{1a}	Data not available	Partial Agonist
Serotonin 5-HT _{2a}	Data not available	Antagonist
Serotonin 5-HT ₂ C	Data not available	Antagonist
Serotonin 5-HT ₆	Data not available	Antagonist
Serotonin 5-HT7	Data not available	Antagonist

Note: Specific Ki values for PZ-1190 are not publicly available in the searched resources. This table illustrates the expected data format.

Experimental Protocol: Radioligand Receptor Binding Assay

This is a generalized protocol for determining the binding affinity of a compound to a specific receptor.

Materials:

- Cell membranes expressing the receptor of interest (e.g., human D₂ or 5-HT_{2a} receptors)
- Radioligand specific for the receptor (e.g., [3H]spiperone for D₂ receptors)
- Test compound (PZ-1190) at various concentrations
- Incubation buffer
- Glass fiber filters
- Scintillation fluid and counter

Procedure:



- Prepare a reaction mixture containing the cell membranes, radioligand, and incubation buffer.
- Add the test compound at a range of concentrations. For determination of non-specific binding, a high concentration of a known ligand is used.
- Incubate the mixture at a specific temperature for a set period to allow binding to reach equilibrium.
- Terminate the incubation by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
- Wash the filters with ice-cold buffer to remove unbound radioligand.
- Place the filters in scintillation vials with scintillation fluid.
- Quantify the amount of radioactivity on the filters using a scintillation counter.
- Calculate the specific binding at each concentration of the test compound.
- Determine the Ki value using the Cheng-Prusoff equation from the IC₅₀ value obtained by non-linear regression analysis of the competition binding data.

Conclusion

The chemical intermediate with CAS number 170491-63-1, tert-butyl 2-

(hydroxymethyl)pyrrolidine-1-carboxylate, is a valuable and versatile building block in medicinal chemistry. Its utility is demonstrated in the synthesis of potent nitric oxide synthase inhibitors and the novel multi-target antipsychotic agent PZ-1190. The straightforward synthesis of this intermediate, combined with its chiral nature, makes it an important tool for the development of new therapeutic agents targeting a range of diseases. Further research into the derivatives of this compound is likely to yield additional novel and potent drug candidates.

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- To cite this document: BenchChem. [In-Depth Technical Guide: CAS Number 170491-63-1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154913#cas-number-170491-63-1]

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